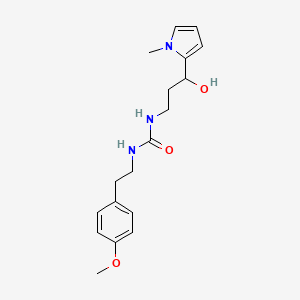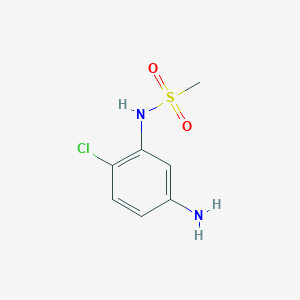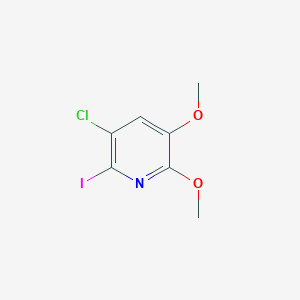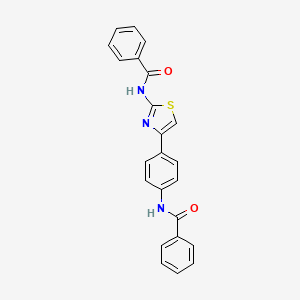
Quinoline-5-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline-5-carboxylic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It could synthesize a thermally stable microporous metal-organic framework (MOF Ni-Qc-5) to enhance the separation of CH4 against N2 .
Synthesis Analysis
Quinoline and its analogs can be synthesized using traditional and green synthetic approaches, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo [b]pyridine or 1-aza-naphthalene with the C9H7N chemical formula . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis
Quinoline and its derivatives undergo a variety of chemical reactions. For example, they can undergo nucleophilic and electrophilic substitution reactions . In addition, quinoline-5-carboxylic acid could synthesize a thermally stable microporous metal-organic framework (MOF Ni-Qc-5) to enhance the separation of CH4 against N2 .Physical And Chemical Properties Analysis
Quinoline-5-carboxylic acid has a molecular weight of 173.17 . It is stored at room temperature and appears as a white to pale reddish-gray or gray crystal or powder .Scientific Research Applications
Organic Synthesis
Quinoline-5-carboxylic acid hydrochloride is an important raw material and intermediate used in organic synthesis . It plays a significant role in the construction of complex organic molecules due to its versatile reactivity.
Pharmaceuticals
Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Anticancer Activity
Quinoline derivatives have shown potential in anticancer activity . They interact with diverse biological targets like proteins, receptors, and enzymes, which could pave the way for finding novel medication candidates to overcome recent world health problems .
Antioxidant Activity
Quinoline compounds have demonstrated antioxidant activity . They can neutralize free radicals in the body, potentially reducing or even helping to prevent some of the damage they cause .
Anti-Inflammatory Activity
Quinoline derivatives have shown anti-inflammatory activity . They can potentially be used to develop new drugs for the treatment of various inflammatory diseases .
Antimalarial Activity
Quinoline compounds have been used in the treatment of malaria . They have shown anti-plasmodial activities, making them a valuable resource in the fight against this disease .
Antituberculosis Activity
Quinoline derivatives have demonstrated antituberculosis activity . They can potentially be used in the development of new drugs for the treatment of tuberculosis .
Agrochemicals and Dyestuff Fields
Quinoline-5-carboxylic acid hydrochloride is used in agrochemicals and dyestuff fields . It can be used to prepare quinoline carboxamide compounds, which have good bactericidal, acaricidal, insecticidal, and herbicidal biological activities . These compounds have a wide range of applications in pesticides and medicines .
Mechanism of Action
Target of Action
Quinoline-5-carboxylic acid hydrochloride is a derivative of quinoline, a heterocyclic aromatic compound that has been widely used in drug discovery . Quinoline and its derivatives have been shown to exhibit a broad spectrum of bioactivity, making them valuable scaffolds in medicinal chemistry . .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, leading to changes in cellular processes . The specific interactions of Quinoline-5-carboxylic acid hydrochloride with its targets would need further investigation.
Biochemical Pathways
Quinoline derivatives have been shown to impact a variety of biological processes
Result of Action
Quinoline derivatives have been shown to exhibit a variety of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . The specific effects of Quinoline-5-carboxylic acid hydrochloride would need to be investigated in further studies.
Action Environment
The synthesis of quinoline derivatives has been shown to be influenced by various reaction conditions, including the use of alternative reaction methods such as microwave irradiation, solvent-free conditions, and the use of ionic liquids . These factors could potentially influence the action of Quinoline-5-carboxylic acid hydrochloride.
Safety and Hazards
Future Directions
There are greater societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, future research may focus on developing more environmentally friendly synthesis methods for quinoline and its analogs . Furthermore, due to the broad spectrum of bio-responses of quinoline derivatives, they continue to be a focus in the development of various therapeutic agents .
properties
IUPAC Name |
quinoline-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2.ClH/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9;/h1-6H,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVCNGYTKNZMMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-5-carboxylic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(3-chlorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2803765.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone](/img/structure/B2803766.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2803767.png)

![N-(2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2803769.png)
![Methyl 2-amino-2-[3-(2-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2803770.png)
![3-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline](/img/structure/B2803772.png)

![5-[(3-chlorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2803775.png)